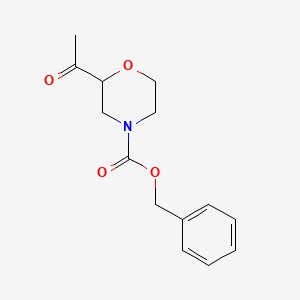

Benzyl 2-acetylmorpholine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-acetylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-11(16)13-9-15(7-8-18-13)14(17)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWOZOYYIYINFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301252255 | |

| Record name | Phenylmethyl 2-acetyl-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317365-38-1 | |

| Record name | Phenylmethyl 2-acetyl-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317365-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 2-acetyl-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 2-acetylmorpholine-4-carboxylate

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Benzyl 2-acetylmorpholine-4-carboxylate, a valuable morpholine derivative for research and drug development. The proposed synthesis is grounded in established chemical principles and offers a step-by-step methodology suitable for implementation in a laboratory setting.

Introduction and Strategic Approach

This compound is a key heterocyclic compound with potential applications in medicinal chemistry. Its structure, featuring a chiral center at the C2 position and an N-benzyloxycarbonyl (Cbz) protecting group, makes it an attractive building block for the synthesis of more complex molecules. This guide details a multi-step synthesis starting from a commercially available precursor, focusing on practical and high-yielding transformations.

The chosen synthetic strategy involves a four-step sequence starting from Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate. This pathway is advantageous due to the accessibility of the starting material and the reliability of the proposed chemical transformations. The key steps include two selective oxidation reactions and a Grignard addition to build the acetyl group at the C2 position of the morpholine ring.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through the following four-step reaction sequence:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Oxidation of Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate to Benzyl 2-formylmorpholine-4-carboxylate

The initial step involves the selective oxidation of the primary alcohol at the C2 position to an aldehyde. Mild oxidizing agents are crucial to prevent over-oxidation to the carboxylic acid.

Protocol:

-

To a stirred solution of Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq).

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude Benzyl 2-formylmorpholine-4-carboxylate, which can be used in the next step without further purification or purified by column chromatography.

Causality: PCC is a widely used reagent for the oxidation of primary alcohols to aldehydes due to its mild nature and high selectivity. The reaction proceeds via a chromate ester intermediate, followed by an E2 elimination to yield the aldehyde. Anhydrous conditions are essential to prevent the formation of the corresponding carboxylic acid.

Step 2: Grignard Reaction to form Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate

The second step involves the nucleophilic addition of a methyl group to the aldehyde functionality using a Grignard reagent.

Protocol:

-

Dissolve the crude Benzyl 2-formylmorpholine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of methylmagnesium bromide (CH3MgBr) (1.2 eq, typically 3.0 M in diethyl ether) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

The resulting crude Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate can be purified by flash column chromatography.

Causality: The Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent acidic work-up protonates the resulting alkoxide to yield the secondary alcohol. The use of anhydrous THF is critical as Grignard reagents are highly reactive towards protic solvents.

Step 3: Oxidation of Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate to this compound

The final step is the oxidation of the secondary alcohol to the target ketone.

Protocol:

-

Dissolve Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous DCM.

-

Add Dess-Martin periodinane (DMP) (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

-

Stir the mixture vigorously until the two layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain pure this compound.

Causality: Dess-Martin periodinane is a hypervalent iodine compound that provides a mild and selective method for oxidizing secondary alcohols to ketones.[1] The reaction proceeds under neutral conditions and at room temperature, which is advantageous for sensitive substrates.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | PCC, DCM | Benzyl 2-formylmorpholine-4-carboxylate | 85-95% |

| 2 | Benzyl 2-formylmorpholine-4-carboxylate | CH3MgBr, THF | Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate | 70-85% |

| 3 | Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate | DMP, DCM | This compound | 80-90% |

Alternative Synthetic Route

An alternative pathway to the target molecule involves the reaction of an activated carboxylic acid derivative with an organometallic reagent.

Caption: Alternative synthesis via an acid chloride intermediate.

This route begins with N-Cbz-morpholine-2-carboxylic acid, which is first converted to the more reactive acid chloride. Subsequent reaction with a milder organometallic reagent, such as lithium dimethylcuprate (a Gilman reagent), can yield the desired ketone.[2] This method avoids the formation of a tertiary alcohol, which can be a side product when using more reactive organometallic reagents like Grignard reagents with acid chlorides. However, Grignard reagents can react with the acidic proton of carboxylic acids, necessitating the initial conversion to a derivative like an ester or acid chloride.[3]

Conclusion

The presented synthesis provides a reliable and well-documented pathway to this compound. The methodology relies on common laboratory transformations and commercially available starting materials. The detailed protocols and mechanistic explanations are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the successful synthesis of this and related morpholine derivatives.

References

- O'Reilly, M. C., & Lindsley, C. W. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(11), 2910–2913.

- Lu, Z., & Stahl, S. S. (2012). A base-free, Pd-catalyzed aerobic oxidative cyclization of alkenes for the synthesis of six-membered N-heterocycles. Organic letters, 14(5), 1234–1237.

- Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2003). A mild and efficient method for the synthesis of 2-substituted morpholines via intramolecular cyclization of β-amino alcohols. Tetrahedron Letters, 44(34), 6493-6496.

- O'Reilly, M. C., & Lindsley, C. W. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. Tetrahedron Letters, 53(13), 1539-1542.

-

PubChem. (n.d.). Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.

-

CHEM 2325 Module 25: Reactions of Carboxylic Acid Derivatives with Organometallic Compounds. (2024, June 17). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of benzylic substrates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2011, May 20). Common Mistakes with Carbonyls: Carboxylic Acids… Are Acids! Retrieved from [Link]

Sources

An In-Depth Technical Guide to Benzyl 2-acetylmorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-acetylmorpholine-4-carboxylate, a substituted morpholine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties, metabolic stability, and ability to engage in hydrogen bonding. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and key safety considerations for this compound, designed to empower researchers in its effective application.

Core Chemical and Physical Properties

This compound is a solid organic compound with a molecular weight of 263.29 g/mol .[1] Its core structure consists of a morpholine ring substituted at the 2-position with an acetyl group and at the 4-position (the nitrogen atom) with a benzyloxycarbonyl (Cbz) protecting group. This combination of functional groups makes it a valuable intermediate for further chemical modifications.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| CAS Number | 317365-38-1 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-acetyl-4-benzyloxycarbonylmorpholine | [1] |

| InChI | InChI=1S/C14H17NO4/c1-11(16)13-9-15(7-8-18-13)14(17)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | [1] |

| InChIKey | GWWOZOYYIYINFX-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2 | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP | 1.0 | [2] |

| Monoisotopic Mass | 263.11575 Da | [2] |

Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis protocol for this compound is not prominently documented. However, based on established methodologies for the synthesis of substituted morpholines, a plausible synthetic route can be devised. A common strategy involves the cyclization of an appropriate amino alcohol precursor.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a multi-step process starting from a readily available amino alcohol. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the morpholine nitrogen, which can be readily removed under specific conditions to allow for further functionalization.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualization based on general synthetic strategies for morpholine derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate

-

To a solution of a suitable 2-aminodiol precursor in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

-

Cool the mixture to 0 °C and add benzyl chloroformate dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate under reduced pressure, and purify the N-Cbz protected amino diol intermediate by column chromatography.

-

The protected diol is then subjected to an intramolecular cyclization, for example, by converting one of the hydroxyl groups to a good leaving group followed by treatment with a base to effect ring closure.

Step 2: Oxidation to the Aldehyde

-

Dissolve Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate in a suitable solvent like dichloromethane.

-

Perform an oxidation reaction using a mild oxidizing agent such as Dess-Martin periodinane or by Swern oxidation to yield Benzyl 2-formylmorpholine-4-carboxylate.

-

Purify the resulting aldehyde by column chromatography.

Step 3: Grignard Reaction and Final Oxidation

-

To a solution of the aldehyde in an anhydrous ether solvent at low temperature (e.g., -78 °C), add a solution of methylmagnesium bromide.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product, dry the organic layer, and concentrate to obtain Benzyl 2-(1-hydroxyethyl)morpholine-4-carboxylate.

-

Oxidize the secondary alcohol to the ketone using an appropriate oxidizing agent (e.g., PCC or a Swern oxidation) to yield the final product, this compound.

-

Purify the final compound by column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecular structure.

¹H NMR Spectroscopy

-

Aromatic Protons (benzyl group): A multiplet in the range of 7.2-7.4 ppm.

-

Benzyl CH₂: A singlet around 5.1-5.2 ppm.

-

Morpholine Ring Protons: A series of multiplets between approximately 3.0 and 4.5 ppm. The proton at the 2-position, being adjacent to the acetyl group, would likely appear as a distinct multiplet.

-

Acetyl CH₃: A sharp singlet at approximately 2.1-2.3 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (ketone): A signal in the downfield region, likely above 200 ppm.

-

Carbonyl Carbon (carbamate): A signal around 155 ppm.

-

Aromatic Carbons: Signals between 127-137 ppm.

-

Benzyl CH₂ Carbon: A signal around 67 ppm.

-

Morpholine Ring Carbons: Signals in the range of 40-75 ppm.

-

Acetyl CH₃ Carbon: A signal in the aliphatic region, around 25-30 ppm.

Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts have been calculated. These values can be useful for identification in mass spectrometry-based analyses.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 264.12303 | 159.5 |

| [M+Na]⁺ | 286.10497 | 164.0 |

| [M-H]⁻ | 262.10847 | 164.6 |

| [M+NH₄]⁺ | 281.14957 | 172.8 |

Data from PubChemLite.[2]

Reactivity and Applications

The chemical reactivity of this compound is dictated by its key functional groups: the N-Cbz protected morpholine, and the acetyl group.

Caption: Key reactivity sites of this compound.

-

N-Cbz Deprotection: The benzyloxycarbonyl group can be removed via hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), yielding the free secondary amine. This allows for subsequent N-alkylation or N-acylation reactions.

-

Acetyl Group Reactivity: The α-protons of the acetyl group are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol condensations or alkylations. The ketone can also be reduced to a secondary alcohol.

Due to these reactive handles, this compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[3] Its structure is conducive to the creation of targeted molecules for potential use as analgesics and central nervous system agents.[3]

Safety and Handling

General Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][5][6]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[7] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from heat, sparks, and open flames.[4]

Potential Hazards of Related Compounds

-

N-Allylmorpholine: Classified as a flammable liquid and vapor, harmful if swallowed, and causes skin and eye irritation.[4]

-

N-Ethylmorpholine: Flammable liquid and vapor, harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[5]

-

N-Formylmorpholine: May cause an allergic skin reaction.[6]

-

N-Acetylmorpholine: May be harmful if swallowed and may cause skin and eye irritation.[8]

Given these potential hazards for similar compounds, it is prudent to treat this compound with a high degree of caution.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data is limited in publicly accessible literature, this guide provides a robust framework for its understanding and use by outlining its core properties, a plausible and detailed synthetic approach, predicted spectroscopic characteristics, and essential safety and handling protocols based on data from analogous structures. As with any research chemical, particularly one with limited documented studies, all experimental work should be conducted with careful planning and adherence to strict safety standards.

References

-

Loba Chemie. N-ETHYLMORPHOLINE FOR SYNTHESIS MSDS CAS-No. 100-74-3. [Link]

-

Carl ROTH. Safety Data Sheet: N-Formylmorpholine. [Link]

-

PubChemLite. This compound (C14H17NO4). [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C14H17NO4) [pubchemlite.lcsb.uni.lu]

- 3. This compound [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. lobachemie.com [lobachemie.com]

- 6. carlroth.com [carlroth.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Benzyl 2-acetylmorpholine-4-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core structural information, physicochemical properties, a proposed synthesis protocol, analytical characterization, and safe handling procedures for Benzyl 2-acetylmorpholine-4-carboxylate, a key heterocyclic building block in modern organic synthesis.

Executive Summary: A Versatile Morpholine Scaffold

This compound (CAS No. 317365-38-1) is a functionalized morpholine derivative. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This particular compound incorporates three key functional groups: a morpholine core, an N-benzyloxycarbonyl (Cbz) protecting group, and an acetyl group at the C2 position. This arrangement makes it a valuable intermediate, providing a stable, handleable solid for introducing the morpholine moiety into more complex target molecules, particularly in the development of novel pharmaceutical agents.[1][2] This document provides an in-depth analysis of its chemical nature, synthesis, and characterization to enable its effective use in research and development settings.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by a unique set of identifiers and its intrinsic physical properties. These data are critical for regulatory compliance, accurate experimental design, and computational modeling.

Nomenclature and Structural Identifiers

Molecular Formula and Weight

Structural Representations

-

SMILES: CC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2[3]

-

InChI: InChI=1S/C14H17NO4/c1-11(16)13-9-15(7-8-18-13)14(17)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3[3][4]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Physical Form | Solid | [4] |

| Purity (Typical) | ≥97% | [4] |

| Molecular Formula | C₁₄H₁₇NO₄ | [3][4] |

| Molecular Weight | 263.29 g/mol | [4] |

| XLogP (Predicted) | 1.0 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Proposed Synthesis and Purification Protocol

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be designed based on established principles of organic chemistry, particularly the protection and functionalization of heterocyclic amines. The proposed pathway involves two primary stages: protection of the morpholine nitrogen and subsequent acylation at the C2 position.

Retrosynthetic Analysis & Strategy

The primary disconnection is made at the C-N bond of the carbamate, identifying Benzyl chloroformate and 2-acetylmorpholine as key precursors. The 2-acetylmorpholine itself can be derived from a more fundamental starting material, such as morpholine-2-methanol, through oxidation and subsequent reaction with an acetylating agent. This multi-step approach ensures high selectivity and control over the final product's structure.

Experimental Protocol: A Step-by-Step Guide

Step 1: N-Protection of Morpholine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve morpholine (1.0 eq) in dichloromethane (DCM, ~0.5 M).

-

Base Addition: Add triethylamine (TEA, 2.5 eq) to the solution and cool the flask to 0 °C in an ice bath. The use of a non-nucleophilic base like TEA is crucial to scavenge the HCl byproduct without competing in the primary reaction.

-

Carbamate Formation: Add Benzyl chloroformate (Cbz-Cl, 1.1 eq), dissolved in DCM, dropwise to the cooled solution over 30 minutes. The Cbz group is an excellent choice for protecting the nitrogen due to its stability under a wide range of conditions and its facile removal via hydrogenolysis.[6]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting morpholine is consumed.

-

Workup & Isolation: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Benzyl morpholine-4-carboxylate.

Step 2: C2-Acetylation

-

Lithiation: Dissolve the N-Cbz-morpholine from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere. Add sec-Butyllithium (1.2 eq) dropwise. This strong base selectively deprotonates the C2 position, which is activated by the adjacent oxygen and nitrogen atoms.

-

Acylation: After stirring for 1 hour at -78 °C, add acetyl chloride or acetic anhydride (1.3 eq) to the reaction mixture.

-

Quenching & Workup: After 2 hours, quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Structural Elucidation and Analytical Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific spectra for this compound are not publicly available, a predicted analysis based on its structure and data from analogous compounds is presented below.[7][8][9]

-

¹H NMR (Expected Signals):

-

δ 7.30-7.45 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.15 ppm (s, 2H): Methylene protons (-O-CH₂-Ph) of the Cbz protecting group.

-

δ ~4.2-4.5 ppm (m, 1H): Proton at the C2 position, adjacent to the acetyl group.

-

δ ~3.5-4.0 ppm (m, 6H): Morpholine ring protons at C3, C5, and C6 positions.

-

δ 2.15 ppm (s, 3H): Methyl protons of the acetyl group.

-

-

¹³C NMR (Expected Signals):

-

δ ~208 ppm: Carbonyl carbon of the acetyl ketone.

-

δ ~155 ppm: Carbonyl carbon of the carbamate (Cbz group).

-

δ ~136 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ ~128-129 ppm: Aromatic CH carbons of the benzyl group.

-

δ ~75 ppm: Carbon at the C2 position of the morpholine ring.

-

δ ~67 ppm: Methylene carbon of the Cbz group (-O-CH₂-Ph).

-

δ ~66 ppm: Morpholine ring carbon at C6.

-

δ ~45-50 ppm: Morpholine ring carbons at C3 and C5.

-

δ ~25 ppm: Methyl carbon of the acetyl group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Expected Molecular Ion (M⁺): m/z = 263.1158.

-

Predicted Adducts (ESI+):

-

Key Fragmentation Pattern: A characteristic loss of the benzyl group (91 Da) or the entire benzyloxycarbonyl group (135 Da) would be expected under typical MS conditions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

~1705 cm⁻¹: Strong absorbance from the C=O stretch of the acetyl ketone.

-

~1695 cm⁻¹: Strong absorbance from the C=O stretch of the carbamate.

-

~3030 cm⁻¹: C-H stretching of the aromatic ring.

-

~2850-2950 cm⁻¹: C-H stretching of the aliphatic morpholine and acetyl groups.

-

~1115 cm⁻¹: C-O-C stretching of the morpholine ether linkage.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural verification.

Safety, Handling, and Storage

Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a conservative approach to safety based on related morpholine derivatives is mandated.[10][11][12] The following protocols should be strictly adhered to.

Hazard Identification (Based on Analogs)

-

Eye Contact: May cause serious eye irritation.[11]

-

Skin Contact: May cause skin irritation.[11] Avoid prolonged or repeated contact.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: Harmful if swallowed.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.

Handling and Storage Procedures

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Ensure adequate ventilation.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and amines.[10]

Applications in Research and Development

The primary value of this compound lies in its utility as a versatile building block for constructing more complex molecules.[1] The Cbz-protected nitrogen allows for various chemical transformations to be performed on other parts of the molecule without affecting the morpholine amine. The acetyl group at the C2 position provides a reactive handle for further elaboration, such as:

-

Aldol Condensations: The α-protons of the acetyl group can be deprotonated to form an enolate, which can then react with various electrophiles.

-

Reductions: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter.

-

Ring Modifications: The functional groups can be used to direct further reactions on the morpholine scaffold itself.

Ultimately, the Cbz group can be cleanly removed via catalytic hydrogenation (e.g., H₂/Pd-C), revealing the secondary amine for subsequent coupling reactions, making this compound an efficient precursor for libraries of drug candidates.[6]

References

-

SAFETY DATA SHEET - 4-Benzylmorpholine-2-carboxylic acid hydrochloride. Fisher Scientific. [Link][11]

-

Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | C13H17NO4. PubChem. [Link][13]

-

Benzyl 2-(2-phenylethyl)morpholine-4-carboxylate | C20H23NO3. PubChem. [Link][14]

-

4-Benzyl 2-methyl morpholine-2,4-dicarboxylate | C14H17NO5. PubChem. [Link][15]

-

Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate. PubChem. [Link][16]

-

Benzyl (r)-3-(hydroxymethyl)morpholine-4-carboxylate (C13H17NO4). PubChemLite. [Link][17]

-

Benzyl 2-(4-methylphenyl)morpholine-4-carboxylate | C19H21NO3. PubChem. [Link][18]

-

Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. National Institutes of Health (NIH). [Link][19]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link][2]

-

Benzyl morpholine derivatives. Google Patents. [20]

-

(S)-4-Benzylmorpholine-2-carboxylic acid | C12H15NO3. PubChem. [Link][21]

-

(PDF) 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. ResearchGate. [Link][8]

-

Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. ResearchGate. [Link][9]

-

3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. [Link][23]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C14H17NO4) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound [317365-38-1] | King-Pharm [king-pharm.com]

- 6. Benzyl Esters [organic-chemistry.org]

- 7. 4-BENZYL-MORPHOLINE-2-CARBOXYLIC ACID(769087-80-1) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.ca [fishersci.ca]

- 11. fishersci.com [fishersci.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | C13H17NO4 | CID 3496524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Benzyl 2-(2-phenylethyl)morpholine-4-carboxylate | C20H23NO3 | CID 177546344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate | C14H17NO5 | CID 19839044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate | C24H21NO4 | CID 981233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. PubChemLite - Benzyl (r)-3-(hydroxymethyl)morpholine-4-carboxylate (C13H17NO4) [pubchemlite.lcsb.uni.lu]

- 18. Benzyl 2-(4-methylphenyl)morpholine-4-carboxylate | C19H21NO3 | CID 110326549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 20. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 21. (S)-4-Benzylmorpholine-2-carboxylic acid | C12H15NO3 | CID 736504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Organic Syntheses Procedure [orgsyn.org]

Unveiling the Potential: A Technical Guide to the Mechanism of Action of Benzyl 2-acetylmorpholine-4-carboxylate

Abstract

The morpholine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its advantageous physicochemical and metabolic properties. This guide delves into the mechanistic possibilities of a specific derivative, Benzyl 2-acetylmorpholine-4-carboxylate. While direct literature on this compound is sparse, its structural motifs suggest a rich potential for biological activity. This document provides a comprehensive framework for researchers, hypothesizing potential mechanisms of action based on the well-established activities of the broader morpholine class. We will explore potential roles in neurodegeneration, oncology, and inflammation, supported by detailed, field-proven experimental protocols to empower researchers to rigorously test these hypotheses. This guide is designed to be a self-validating system, explaining not just the "how" but the "why" behind experimental choices, thereby fostering scientific integrity and accelerating discovery.

Introduction: The Morpholine Scaffold - A Privileged Structure in Drug Discovery

The morpholine heterocycle is a recurring motif in a multitude of approved and experimental drugs. Its prevalence is not coincidental; the morpholine ring imparts desirable properties to a molecule, including improved aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier. These characteristics have positioned morpholine derivatives as promising candidates for treating a wide array of conditions, from neurodegenerative diseases to cancer.

This compound, the subject of this guide, is a structurally interesting member of this family. It features a protected amine, an acetyl group that can participate in hydrogen bonding, and a benzyl ester that influences lipophilicity. While its specific biological targets are yet to be fully elucidated, the accumulated knowledge of morpholine pharmacology allows us to formulate well-grounded hypotheses regarding its potential mechanisms of action. This guide will serve as a roadmap for the scientific community to explore the therapeutic potential of this intriguing molecule.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to any investigation into its biological activity.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Molecular Weight | 263.29 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically >97% | [2] |

| InChI Key | GWWOZOYYIYINFX-UHFFFAOYSA-N | [1] |

This data is compiled from publicly available chemical databases and supplier information.

Proposed Synthesis Route

While specific synthesis procedures for this compound are not widely published, a plausible synthetic route can be postulated based on established organic chemistry principles for morpholine derivatives. A common approach involves the cyclization of β-amino alcohols. The following diagram illustrates a potential synthetic pathway.

Caption: Proposed synthesis of this compound.

Hypothesized Mechanisms of Action and Therapeutic Targets

The structural features of this compound, when viewed through the lens of the extensive research on morpholine derivatives, suggest several compelling avenues for investigation.

Neurodegenerative Diseases: A Potential Modulator of Key Enzymes

Morpholine-containing compounds are frequently investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their mechanism often involves the inhibition of key enzymes responsible for the degradation of neurotransmitters.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the management of Alzheimer's disease. The carbamate group in our target molecule is a known pharmacophore for cholinesterase inhibitors.

-

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used to treat depression and Parkinson's disease. The morpholine scaffold is present in known MAO inhibitors.[3]

Oncology: Targeting Aberrant Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several morpholine derivatives have been developed as inhibitors of kinases within this pathway.

-

PI3K/mTOR Kinase Inhibition: The morpholine ring can be found in the structure of potent and selective PI3K and mTOR inhibitors. By binding to the ATP-binding pocket of these kinases, such compounds can halt the downstream signaling that drives tumor growth. The efficacy of such inhibitors is often assessed by examining the phosphorylation status of downstream targets like Akt and S6 ribosomal protein.[4][5][6]

Pain and Inflammation: Interaction with Cannabinoid Receptors

The endocannabinoid system plays a crucial role in regulating pain and inflammation. The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are attractive targets for analgesic and anti-inflammatory drugs. Some morpholine-containing compounds have shown affinity for these receptors.

-

Cannabinoid Receptor Modulation: The lipophilic nature of the benzyl group combined with the polar morpholine core could facilitate interaction with the binding pockets of cannabinoid receptors.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the hypothesized mechanisms of action, a series of well-defined experimental workflows are proposed. These protocols are designed to be robust and provide clear, interpretable data.

Workflow for Investigating Neuroprotective Potential

This workflow outlines the steps to assess the inhibitory activity of this compound against key enzymes in neurodegeneration.

Caption: Workflow for assessing neuroprotective enzyme inhibition.

This colorimetric assay is a standard method for screening AChE inhibitors.[7]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[8]

-

AChE Solution: Prepare a stock solution of AChE from a commercial source (e.g., from electric eel) in the assay buffer to a final concentration of 0.1-0.25 U/mL.[8]

-

DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.[8]

-

Substrate Solution: 14-15 mM acetylthiocholine iodide (ATCI) in deionized water.[8]

-

Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 25 µL of the test compound dilutions to the sample wells. Add 25 µL of buffer to the negative control wells and 25 µL of a known inhibitor (e.g., donepezil) to the positive control wells.

-

Add 25 µL of the AChE solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 50 µL of the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader and continue to take readings every minute for 10-15 minutes.[8]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[8]

-

This fluorometric assay is a sensitive method for determining the inhibitory activity against MAO-A and MAO-B.[9]

-

Reagent Preparation:

-

MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[9]

-

MAO-A and MAO-B Enzymes: Recombinant human MAO-A and MAO-B.

-

Substrates: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B).[9]

-

Fluorogenic Probe: Amplex® Red.

-

Horseradish Peroxidase (HRP).

-

Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[9]

-

-

Assay Procedure (96-well plate format):

-

In each well, combine the MAO enzyme, HRP, and Amplex® Red in the assay buffer.

-

Add the test compound at various concentrations. Include wells for a no-inhibitor control and a positive control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the reaction rates from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Workflow for Investigating Anticancer Potential

This workflow details the experimental steps to evaluate the effect of this compound on cancer cell viability and the PI3K/Akt/mTOR signaling pathway.

Caption: Workflow for assessing anticancer activity.

This assay measures the metabolic activity of cells as an indicator of cell viability.[10]

-

Cell Culture:

-

Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[11]

-

-

Formazan Solubilization and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

This technique is used to detect changes in the phosphorylation state of proteins in a signaling pathway.[12][13][14]

-

Sample Preparation:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and S6 (p-S6), as well as antibodies for the total forms of these proteins as loading controls.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on the signaling pathway.

-

Workflow for Investigating Analgesic and Anti-inflammatory Potential

This workflow describes the process for evaluating the binding affinity of this compound to cannabinoid receptors.

Caption: Workflow for assessing cannabinoid receptor binding.

This competitive radioligand binding assay measures the ability of a test compound to displace a known radiolabeled ligand from the CB1 or CB2 receptor.[15][16][17]

-

Reagent Preparation:

-

Membrane Preparations: Use commercially available cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand: A high-affinity radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940).

-

Binding Buffer: Typically a Tris-based buffer containing BSA.

-

Test Compound: Serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 96-well plate, combine the receptor-containing membranes, the radioligand, and the test compound at various concentrations.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding at each concentration of the test compound.

-

Calculate the IC₅₀ value from the concentration-response curve and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The data generated from these workflows will provide a comprehensive profile of the biological activity of this compound.

-

Potency and Selectivity: The IC₅₀ and Ki values will quantify the potency of the compound against its targets. Comparing the values for different targets (e.g., AChE vs. BuChE, MAO-A vs. MAO-B, CB1 vs. CB2) will reveal its selectivity.

-

Mechanism of Action: A significant reduction in the phosphorylation of Akt and S6 in the Western blot analysis would strongly support a mechanism involving PI3K/mTOR pathway inhibition.

-

SAR Considerations: The results can guide future medicinal chemistry efforts. For instance, modifications to the benzyl group could alter lipophilicity and impact blood-brain barrier penetration or receptor binding. Changes to the acetyl group could affect interactions with the active sites of enzymes. The carbamate linker is also a key point for modification to fine-tune activity.

Conclusion and Future Directions

This guide provides a robust framework for elucidating the mechanism of action of this compound. By leveraging the extensive knowledge of the pharmacology of morpholine derivatives, we have proposed several high-probability therapeutic targets and provided detailed, actionable protocols for their investigation. The successful execution of these experiments will not only reveal the specific biological activities of this compound but will also pave the way for its potential development as a novel therapeutic agent. Future studies should focus on in vivo efficacy and safety profiling in relevant animal models of the diseases for which it shows the most promising in vitro activity. The journey from a structurally interesting molecule to a life-changing medicine is long, but it begins with the rigorous and systematic scientific inquiry outlined in this guide.

References

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

-

Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

- Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology. Springer.

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18354411, this compound. Retrieved from [Link]

- Pal, D., et al. (2014). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Molecular Cancer Therapeutics, 13(5), 1323-1333.

-

ResearchGate. (2024). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Tirtanirmala, P., et al. (2021). Cytotoxic and Apoptotic-inducing Effect of Fraction Containing Brazilein from Caesalpinia sappan L. on MCF-7 and T47D Breast Cancer Cell Lines. Indonesian Journal of Cancer Chemoprevention, 12(2), 73-81.

- Wang, J., et al. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry, 94(47), 16429-16436.

- Wilson, R. I., & Nicoll, R. A. (2002). Endocannabinoid signaling in the brain. Science, 296(5568), 678-682.

- Zhang, X., et al. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PLoS ONE, 7(9), e45861.

Sources

- 1. PubChemLite - this compound (C14H17NO4) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. attogene.com [attogene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 2-acetylmorpholine-4-carboxylate (CAS: 317365-38-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-acetylmorpholine-4-carboxylate, a substituted morpholine derivative, represents a molecule of significant interest within medicinal chemistry and synthetic organic chemistry. The morpholine scaffold is a well-established privileged structure in drug discovery, known for conferring favorable physicochemical properties such as improved solubility and metabolic stability to bioactive molecules.[1][2] The addition of an acetyl group at the C-2 position and a benzyloxycarbonyl (Cbz) protecting group at the N-4 position provides a versatile intermediate for the synthesis of more complex molecules, potentially for the development of novel therapeutics, particularly those targeting the central nervous system or acting as analgesics. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocols, expected analytical characterization, and safety considerations.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of approximately 263.29 g/mol .[3] Its structure features a morpholine ring acetylated at the 2-position and protected at the 4-position with a benzyloxycarbonyl group.

| Property | Value | Source(s) |

| CAS Number | 317365-38-1 | [3] |

| Molecular Formula | C₁₄H₁₇NO₄ | [3] |

| Molecular Weight | 263.29 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity (Typical) | ≥97% | [3] |

| InChI | 1S/C14H17NO4/c1-11(16)13-9-15(7-8-18-13)14(17)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | [3] |

| SMILES | CC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2 | [4] |

Plausible Synthetic Pathway and Experimental Protocols

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Acetylmorpholine (Key Intermediate)

The synthesis of the key intermediate, 2-acetylmorpholine, can be envisioned through the cyclization of a suitable amino alcohol followed by oxidation.

-

Rationale for Experimental Choices: The intramolecular cyclization of 2-(2-hydroxyethylamino)propan-1-ol is a common method for forming the morpholine ring.[6][7] Subsequent oxidation of the secondary alcohol at the 2-position to a ketone (the acetyl group) can be achieved using various mild oxidizing agents to avoid over-oxidation or side reactions.[8]

Protocol:

-

Cyclization: In a round-bottom flask, dissolve 2-(2-hydroxyethylamino)propan-1-ol in a suitable solvent like toluene. Add a dehydrating agent, such as a catalytic amount of sulfuric acid, and heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, cool the reaction mixture and neutralize it with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(hydroxymethyl)morpholine.

-

Oxidation: Dissolve the crude 2-(hydroxymethyl)morpholine in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or perform a Swern oxidation. Stir the reaction at room temperature and monitor its progress by TLC. Upon completion, quench the reaction appropriately (e.g., by adding isopropanol for PCC oxidation). Filter the mixture through a pad of celite and silica gel, and concentrate the filtrate under reduced pressure. The resulting crude 2-acetylmorpholine can be purified by column chromatography.

Step 2: N-Benzyloxycarbonylation of 2-Acetylmorpholine

This step involves the protection of the secondary amine of the morpholine ring with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.[9]

-

Rationale for Experimental Choices: The reaction of an amine with benzyl chloroformate (Cbz-Cl) is a standard and highly efficient method for introducing the Cbz protecting group.[9] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A biphasic system with a mild inorganic base like sodium bicarbonate is often used to facilitate product isolation and minimize side reactions.[9]

Protocol:

-

Reaction Setup: To a solution of 2-acetylmorpholine (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 ratio) in a round-bottom flask, add sodium bicarbonate (NaHCO₃, 2.0 equivalents).[9]

-

Addition of Cbz-Cl: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) dropwise while stirring vigorously.[9]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC until the starting material is no longer visible.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound as a solid.[9]

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic methods.

Diagram of Analytical Workflow

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. synquestlabs.com [synquestlabs.com]

- 4. PubChemLite - this compound (C14H17NO4) [pubchemlite.lcsb.uni.lu]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

- 9. total-synthesis.com [total-synthesis.com]

Benzyl 2-acetylmorpholine-4-carboxylate molecular weight.

An In-depth Technical Guide to the Molecular Weight of Benzyl 2-acetylmorpholine-4-carboxylate

Introduction

This compound is a substituted morpholine derivative, a class of heterocyclic compounds frequently utilized as versatile building blocks in organic synthesis and medicinal chemistry.[1] The morpholine scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. The precise characterization of intermediates like this compound is paramount for the successful synthesis of target molecules, particularly active pharmaceutical ingredients (APIs).[2]

A fundamental characteristic of any chemical compound is its molecular weight. Accurate determination of this value is a critical first step in structural elucidation, purity assessment, and ensuring correct stoichiometry in subsequent reactions. This guide provides a comprehensive technical overview of the theoretical and experimental determination of the molecular weight of this compound, designed for researchers, chemists, and drug development professionals who rely on precise analytical data to ensure the integrity of their work.

Core Physicochemical & Structural Properties

The identity of a molecule is defined by its atomic composition and the arrangement of those atoms. These factors directly determine its molecular weight. For this compound, the core properties are summarized below.

Molecular Structure

The structural formula provides the basis for all theoretical calculations and spectral interpretation.

Sources

An In-depth Technical Guide to Benzyl 2-acetylmorpholine-4-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of Benzyl 2-acetylmorpholine-4-carboxylate. While specific literature on this exact molecule is limited, this document leverages established principles of organic synthesis and medicinal chemistry to provide a robust framework for its study.

Part 1: Introduction and Molecular Overview

This compound (C₁₄H₁₇NO₄) is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous biologically active compounds.[1][2] The incorporation of an acetyl group at the 2-position and a benzyl carbamate at the 4-position suggests potential for this molecule to interact with various biological targets. The benzyl carbamate group can serve as a protecting group for the morpholine nitrogen, allowing for selective modifications, or it can play a direct role in biological activity. The acetyl group introduces a potential hydrogen bond acceptor and can influence the molecule's conformation and polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 317365-38-1 | [3] |

| Molecular Formula | C₁₄H₁₇NO₄ | [3] |

| Molecular Weight | 263.29 g/mol | [3] |

| Appearance | Solid (predicted) | [3] |

| Predicted XlogP | 1.0 | [4] |

| InChI Key | GWWOZOYYIYINFX-UHFFFAOYSA-N | [3] |

Part 2: Synthesis and Characterization

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the molecule at the amide and carbamate bonds, leading to simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The forward synthesis would involve a two-step process starting from morpholine: 1) Acetylation of morpholine to form 2-acetylmorpholine, followed by 2) N-protection of the morpholine nitrogen with benzyl chloroformate.

Sources

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C14H17NO4) [pubchemlite.lcsb.uni.lu]

The Morpholine Nucleus: A Historical and Synthetic Guide for the Modern Researcher

Abstract

The morpholine ring, a simple six-membered heterocycle, has quietly permeated the landscape of modern chemistry and pharmacology. From its initial, somewhat serendipitous discovery in the late 19th century to its current status as a "privileged scaffold" in drug discovery, the journey of morpholine and its derivatives is a compelling narrative of scientific curiosity and innovation. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of morpholine derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational chemistry, pivotal historical milestones, and the modern synthetic strategies that have established morpholine as a cornerstone in medicinal chemistry. We will explore the intrinsic physicochemical properties that make this scaffold so attractive, detail key synthetic protocols for its formation and derivatization, and examine its role in the mechanism of action of landmark drugs. Through a blend of historical context, detailed experimental insights, and visual workflows, this guide aims to equip the reader with a thorough understanding of the enduring legacy and future potential of morpholine derivatives.

A Serendipitous Beginning: The Discovery and Early History of Morpholine

The story of morpholine begins not with a targeted synthesis, but as a byproduct of the intense late 19th-century investigation into the complex structures of natural products. In the 1890s, the accomplished German chemist Ludwig Knorr , known for his work on the synthesis of antipyrine, was deeply engrossed in elucidating the structure of morphine. It was during these investigations that he inadvertently synthesized a novel heterocyclic compound. Mistakenly believing this new molecule to be a structural fragment of morphine, he named it "morpholine". This nomenclature, born from a misconception, has persisted to this day.

The first formal preparation of morpholine was documented in 1898, achieved through the dehydration of diethanolamine. This early work laid the foundation for what would become the primary industrial production method. For several decades following its discovery, morpholine and its simple derivatives found utility in a variety of industrial applications, valued for their properties as solvents, corrosion inhibitors, and emulsifiers. Its similar volatility to water made it an excellent additive for pH adjustment in steam boiler systems to prevent corrosion.

The transition of morpholine from an industrial chemical to a key player in pharmaceuticals was gradual. The mid-20th century saw the emergence of the first morpholine-containing drugs. For instance, the appetite suppressant phendimetrazine was introduced in 1979. This marked the beginning of a new era for the morpholine scaffold, as medicinal chemists began to recognize its potential to favorably modulate the properties of bioactive molecules.

Historical Milestones in the Rise of Morpholine Derivatives

The following diagram provides a timeline of key events in the history of morpholine and its derivatives, highlighting the journey from its discovery to its establishment as a crucial component in modern pharmaceuticals.

Caption: A timeline of key milestones in the discovery and application of morpholine.

The Privileged Scaffold: Why Morpholine is a Staple in Medicinal Chemistry

The term "privileged scaffold" is bestowed upon molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target by making modifications to the scaffold. Morpholine has earned this title due to a unique combination of physicochemical properties that medicinal chemists can exploit to fine-tune the characteristics of a drug molecule.

The key advantages of incorporating a morpholine ring include:

-

Modulation of Physicochemical Properties: The morpholine ring possesses a desirable balance of hydrophilicity and lipophilicity. The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility, while the hydrocarbon backbone provides some lipophilic character. The nitrogen atom's basicity (pKa of the conjugate acid is ~8.5) is often attenuated compared to other cyclic amines like piperidine, which can be advantageous in modulating a drug's overall pKa to improve oral absorption and reduce off-target effects.

-

Improved Pharmacokinetic Profile: The presence of a morpholine moiety can significantly enhance a drug's pharmacokinetic properties. It can improve metabolic stability by blocking sites of metabolism on an adjacent aromatic ring or by being metabolized itself in a predictable manner. For instance, the morpholine ring in many drugs undergoes oxidation to non-toxic derivatives, providing a reliable clearance pathway. This can lead to improved bioavailability and a more favorable dosing regimen.

-

Enhanced Potency and Selectivity: The morpholine ring can serve as a rigid scaffold to correctly orient pharmacophoric groups for optimal interaction with a biological target. The oxygen and nitrogen atoms can also participate in key binding interactions, such as hydrogen bonding, within the active site of an enzyme or receptor.

The following diagram illustrates the key contributions of the morpholine scaffold to drug design.

Caption: Key contributions of the morpholine scaffold in drug design.

Synthesis of Morpholine and Its Derivatives: A Practical Guide

The versatility of the morpholine scaffold is matched by the variety of synthetic routes available for its construction and derivatization. These methods range from classical industrial processes to modern, highly selective catalytic reactions.

Industrial Synthesis of Morpholine

The most common industrial method for producing morpholine is the dehydration of diethanolamine using a strong acid, typically sulfuric acid. This method, while effective, often requires harsh conditions. An alternative method developed in the 1980s involves the reaction of diethylene glycol with ammonia over a hydrogenation catalyst at high temperature and pressure.

Experimental Protocol: Laboratory-Scale Synthesis of Morpholine from Diethanolamine

This protocol is a laboratory adaptation of the classical acid-catalyzed dehydration of diethanolamine.

Materials:

-

Diethanolamine (DEA)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Calcium Oxide (CaO)

-

Potassium Hydroxide (KOH)

-

Sodium metal (Na)

-

Acetone

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium Hydroxide (NaOH) solution (10%)

Procedure:

-

Acidification: In a round-bottom flask equipped with a condenser and a thermocouple, add 62.5 g of diethanolamine. Slowly add concentrated hydrochloric acid with cooling until a pH of 1 is reached.

-

Dehydration: Heat the mixture to drive off water until the internal temperature reaches 200-210 °C. Maintain this temperature for 15 hours.

-

Neutralization and Distillation: Cool the resulting morpholine hydrochloride paste to 160 °C and mix it with 50 g of calcium oxide. Perform a flame distillation to obtain crude, wet morpholine.

-

Drying: Dry the crude morpholine by stirring over potassium hydroxide for 1 hour, followed by refluxing over sodium metal for 1 hour.

-

Purification: Fractionally distill the dried morpholine, collecting the fraction boiling between 128-132 °C. The expected yield is 35-50%.

-

Derivative Formation (for confirmation): Dissolve 0.26 g of p-toluenesulfonyl chloride in 2.5 mL of acetone. Add a solution of 0.27 g of the synthesized morpholine in 0.5 mL of acetone. Stir for 3 minutes, then add 10 mL of water and 0.5 mL of 10% NaOH solution. The resulting precipitate of 4-tosylmorpholine can be filtered, dried, and its melting point determined (literature: 147-148 °C) to confirm the identity of the product.

Modern Synthetic Methodologies for Morpholine Derivatives

Modern organic synthesis has provided a plethora of methods for the construction of substituted morpholine rings, offering greater control over stereochemistry and functional group tolerance. These methods can be broadly categorized as follows:

-

Intramolecular Cyclization: This is a common strategy that involves the cyclization of a linear precursor containing an amino alcohol moiety.

-

Intermolecular Cyclization: This approach involves the reaction of two different components, such as an epoxide and an amino alcohol, to form the morpholine ring.

-

Catalytic Methods: Palladium-catalyzed carboamination and other transition-metal-catalyzed reactions have emerged as powerful tools for the stereoselective synthesis of complex morpholine derivatives.

The following diagram illustrates a generalized workflow for the synthesis of substituted morpholine derivatives.

Caption: A generalized workflow for the synthesis of substituted morpholine derivatives.

Case Studies: The Role of Morpholine in Landmark Drugs

The impact of the morpholine scaffold is best illustrated through its incorporation into successful drug molecules. Here, we examine three prominent examples: gefitinib, linezolid, and reboxetine.

Gefitinib (Iressa®): An Anticancer Agent

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. The morpholine moiety in gefitinib is crucial for its pharmacokinetic profile. It enhances the drug's solubility and provides a site for metabolism, contributing to its overall favorable properties.

Mechanism of Action: Gefitinib competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways that promote cell proliferation and survival. The morpholinopropoxy side chain helps to anchor the molecule in the active site and contributes to its high affinity and selectivity.

Synthesis of Gefitinib: The synthesis of gefitinib typically involves the construction of the 4-anilinoquinazoline core, followed by the attachment of the 3-(morpholin-4-yl)propoxy side chain.

Linezolid (Zyvox®): An Antibiotic

Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including resistant strains like MRSA. The morpholine ring in linezolid is a key contributor to its antibacterial activity and favorable pharmacokinetic properties.

Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex. The N-aryl-oxazolidinone core is the primary pharmacophore, and the morpholine ring enhances its activity and solubility.

Synthesis of Linezolid: Several synthetic routes to linezolid have been developed, often involving the construction of the chiral oxazolidinone ring and subsequent N-arylation with a morpholine-containing aniline derivative.

Reboxetine (Edronax®): An Antidepressant